tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate
Description
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-6-11(2)13(18-15(20)21-16(3,4)5)14(19)17-12-9-7-8-10-12/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWEBVRZHRZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated acid. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .
Chemical Reactions Analysis
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate undergoes various chemical reactions, primarily involving the carbamate group. Some common reactions include:
Deprotection: The removal of the tert-butyl carbamate group can be achieved using strong acids like trifluoroacetic acid (TFA) or by heating. This reaction yields the free amine and carbon dioxide as major products.
Oxidation and Reduction: While the carbamate group itself is relatively stable, the compound can participate in oxidation and reduction reactions at other functional groups present in the molecule.
Scientific Research Applications
Applications in Medicinal Chemistry
- Intermediate in Drug Synthesis
- Inhibitors for Viral Proteases
Applications in Organic Synthesis
- Reagent in Coupling Reactions
- Chiral Auxiliary
Data Table: Comparison of Applications
Case Study 1: Synthesis of Edoxaban
The synthesis of Edoxaban involves multiple steps where this compound serves as an essential intermediate. The reaction pathway highlights its utility in forming complex structures necessary for effective anticoagulant activity.
Case Study 2: Development of Antiviral Agents
In studies focused on HCV inhibitors, compounds derived from this compound demonstrated significant inhibitory effects on viral replication. These findings suggest that modifications to this compound can lead to potent antiviral therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality by preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the stability of the tert-butyl carbocation, which is easily formed under acidic conditions .
Comparison with Similar Compounds
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate can be compared with other carbamate-protected amines such as:
Benzyl carbamate (Cbz): Unlike tert-butyl carbamate, benzyl carbamate requires stronger acidic conditions for deprotection and is often removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed under basic conditions, making it orthogonal to tert-butyl carbamate, which is removed under acidic conditions.
Methoxycarbonyl (Moc): This group is less stable compared to tert-butyl carbamate and is typically used in less demanding synthetic applications.
The uniqueness of this compound lies in its stability and ease of removal, making it a preferred choice in many synthetic applications .
Biological Activity
tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data from case studies, research findings, and a detailed analysis of its chemical properties.
- Systematic Name : this compound
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.308 g/mol
- CAS Number : Not explicitly listed but can be referenced through various databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways, potentially influencing processes such as inflammation and cellular signaling.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Anti-inflammatory Effects
- A study conducted on animal models demonstrated that the administration of this compound significantly reduced levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
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Anticancer Properties
- In vitro experiments revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
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Metabolic Impact
- Research highlighted the compound's ability to modulate metabolic pathways, particularly those associated with insulin sensitivity and glucose metabolism. This could have implications for the treatment of diabetes and obesity-related disorders.
Safety and Toxicity
While initial findings are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
